molecular formula C10H6F2N2O B11372988 6-(3,4-Difluorophenyl)pyridazin-3-ol

6-(3,4-Difluorophenyl)pyridazin-3-ol

Cat. No.: B11372988
M. Wt: 208.16 g/mol
InChI Key: AJAJLXXMQHKRHK-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)pyridazin-3-ol is a heterocyclic compound that contains a pyridazine ring substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Difluorophenyl)pyridazin-3-ol typically involves the reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired pyridazin-3-ol derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)pyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

6-(3,4-Difluorophenyl)pyridazin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Difluorophenyl)pyridazin-3-ol is unique due to the presence of the 3,4-difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a drug candidate or a precursor for more complex molecules .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAJLXXMQHKRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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